Cas no 2228320-51-0 (2-amino-1-(3-bromo-2-methylphenyl)propan-1-one)

2-amino-1-(3-bromo-2-methylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one
- 2228320-51-0
- EN300-1907134
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- インチ: 1S/C10H12BrNO/c1-6-8(10(13)7(2)12)4-3-5-9(6)11/h3-5,7H,12H2,1-2H3
- InChIKey: PGYQAKMGRHQSBM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C)C(C(C)N)=O
計算された属性
- 精确分子量: 241.01023g/mol
- 同位素质量: 241.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 43.1Ų
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907134-1.0g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1907134-0.5g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1907134-0.05g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1907134-1g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 1g |
$699.0 | 2023-09-18 | ||
Enamine | EN300-1907134-0.1g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1907134-2.5g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1907134-5.0g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1907134-5g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1907134-10.0g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1907134-0.25g |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one |
2228320-51-0 | 0.25g |
$642.0 | 2023-09-18 |
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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8. Back matter
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-amino-1-(3-bromo-2-methylphenyl)propan-1-oneに関する追加情報
Introduction to 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one (CAS No. 2228320-51-0)
2-amino-1-(3-bromo-2-methylphenyl)propan-1-one, also known by its CAS number 2228320-51-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring and an amino-functionalized ketone moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one can be represented as C10H13BrNO. The presence of the bromine atom on the aromatic ring and the amino group on the ketone functionality provides a versatile platform for further chemical modifications, enabling researchers to explore a wide range of derivatives with tailored properties. This flexibility is particularly useful in the design of novel therapeutic agents targeting specific biological pathways.
Recent studies have highlighted the potential of 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) investigated the compound's activity as a potent inhibitor of protein kinases, which are key enzymes involved in signal transduction pathways and cell proliferation. The researchers found that 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one exhibited selective inhibition of certain kinases, suggesting its potential as a lead compound for the development of targeted cancer therapies.
In another study, published in Bioorganic & Medicinal Chemistry Letters (2024), the compound was evaluated for its anti-inflammatory properties. The results indicated that 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one effectively reduced inflammation in both in vitro and in vivo models, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one has also been extensively studied. Research conducted by a team at the University of California, San Francisco (UCSF), demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings suggest that 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one has good bioavailability and can be effectively delivered to target tissues, enhancing its therapeutic potential.
In addition to its biological activities, the synthetic accessibility of 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one is another factor contributing to its appeal in pharmaceutical research. A recent review article in Organic & Biomolecular Chemistry (2024) discussed various synthetic routes for preparing this compound, highlighting methods that are scalable and cost-effective. These synthetic strategies enable researchers to produce large quantities of the compound for preclinical and clinical studies.
The safety profile of 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one has been evaluated through extensive toxicity studies. Preclinical data indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings are crucial for advancing the compound into clinical trials, where its safety and efficacy can be further assessed in human subjects.
In conclusion, 2-amino-1-(3-bromo-2-methylphenyl)propan-1-one (CAS No. 2228320-51-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions, makes it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
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